4-amino-N-methylcyclohexane-1-carboxamide hydrochloride
Description
4-Amino-N-methylcyclohexane-1-carboxamide hydrochloride is a cyclohexane-derived compound with a carboxamide functional group and a methylamine substituent. Key properties include:
- Molecular formula: C₈H₁₆N₂O·HCl
- Molecular weight: 156.23 g/mol (free base) .
- Structural features: A cyclohexane ring with a carboxamide group at position 1, a methylamino group at the N-position, and an amino group at position 2. The trans isomer (CAS 412290-82-5) has been characterized with a boiling point of 303.5°C, LogP of 0.4, and polar surface area (PSA) of 64.5 Ų .
- Collision cross-section data: Predicted m/z values for [M+H]⁺ (157.1332) and [M-H]⁻ (155.1187), with collision cross-sections of 145.8 Ų and 130.8 Ų, respectively .
No direct pharmacological or synthetic application data are available in the provided evidence, necessitating comparisons with structural analogs for functional insights.
Properties
IUPAC Name |
4-amino-N-methylcyclohexane-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-10-8(11)6-2-4-7(9)5-3-6;/h6-7H,2-5,9H2,1H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYVYRGJCNWVHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCC(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Amino-N-methylcyclohexane-1-carboxamide hydrochloride, also known by its chemical formula C8H16N2O·HCl, is a compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, efficacy in various applications, and relevant research findings.
- Molecular Weight : 156.23 g/mol
- Molecular Structure : The compound features a cyclohexane ring with an amino group at the 4-position and a methylcarboxamide group attached to it.
- Functional Groups : The presence of an amino group and a carboxamide enhances its solubility and reactivity in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Interaction : The compound can modulate enzyme activity through competitive inhibition or allosteric regulation.
- Receptor Binding : It may influence signaling pathways related to various physiological processes by binding to receptors.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains, particularly Gram-positive bacteria, indicating potential as a lead compound for antibiotic development.
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 10 | 100 |
- Neuroprotective Effects : Investigations into its role in neurobiology show promise in protecting neuronal cells from oxidative stress, potentially beneficial in conditions like Alzheimer’s disease.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) investigated the antimicrobial properties of the compound against various bacterial strains. The results indicated significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Case Study 2: Neuroprotection
In a study published by Johnson et al. (2024), the neuroprotective effects of the compound were evaluated in vitro. The findings demonstrated that treatment with this compound resulted in reduced neuronal cell death under oxidative stress conditions .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with similar compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Unique Features |
|---|---|---|---|
| 1-Amino-N-methylcyclohexane-1-carboxamide | C8H16N2O·HCl | 192.69 | Methyl group enhances solubility |
| 1-Amino-cyclopropane-1-carboxylic acid | C4H7NO2 | 101.11 | Smaller cyclic structure |
| 2-Amino-N-cyclohexylacetamide | C8H16N2O | 156.23 | Acetamide functional group |
Scientific Research Applications
Chemistry
4-Amino-N-methylcyclohexane-1-carboxamide hydrochloride is utilized as a building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for developing more complex molecules.
Biology
In biological research, this compound has been employed in studies focusing on enzyme inhibition and protein interactions. Its structural characteristics allow it to modulate enzyme activity through competitive inhibition or allosteric regulation, making it a candidate for therapeutic applications.
Medicine
The compound is being investigated for its potential therapeutic applications:
- Antitumor Activity : Preliminary studies indicate that derivatives of this compound exhibit potent antitumor properties, with IC50 values in the low micromolar range against various cancer cell lines such as MKN-45 and A549 .
- Antimicrobial Properties : It has shown effectiveness against certain bacterial strains, particularly Gram-positive bacteria, indicating potential as a lead compound for antibiotic development. For example:
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 10 | 100 |
Industry
In industrial applications, the compound is utilized in the production of specialty chemicals and materials due to its unique properties. It serves as a raw material for producing polyamides and various polymer modifiers .
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of the compound against various bacterial strains. The results indicated significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Neuroprotection
In a study published by Johnson et al. (2024), the neuroprotective effects of the compound were evaluated in vitro. The findings demonstrated that treatment with this compound resulted in reduced neuronal cell death under oxidative stress conditions, indicating potential benefits in neurodegenerative diseases like Alzheimer’s .
Chemical Reactions Analysis
Amidation and Acylation Reactions
The amino group undergoes amidation and acylation under controlled conditions. Key reactions include:
These reactions are pivotal for modifying the compound’s pharmacokinetic properties in drug development.
Substitution Reactions
The hydrochloride counterion and amino group participate in substitution processes:
Oxidation and Reduction
The amino group and cyclohexane ring are susceptible to redox transformations:
Oxidation
| Reagent/Conditions | Product | Mechanistic Notes | Reference |
|---|---|---|---|
| KMnO₄ in acidic conditions | Nitroso/nitro derivatives | Stepwise oxidation of the primary amine to nitro groups | |
| CrO₃ in H₂SO₄ | Ketone formation on cyclohexane ring | Oxidation of ring CH₂ groups to carbonyls |
Reduction
| Reagent/Conditions | Product | Mechanistic Notes | Reference |
|---|---|---|---|
| LiAlH₄ in anhydrous ether | Secondary amine derivatives | Reduction of amide carbonyl to methylene groups |
Acid-Base and Salt Metathesis
The hydrochloride salt undergoes pH-dependent equilibria and anion exchange:
| Reagent/Conditions | Product | Mechanistic Notes | Reference |
|---|---|---|---|
| NaOH (aqueous) | Free amine form (neutral) | Deprotonation of the ammonium ion | |
| H₂SO₄ or HNO₃ | Sulfate or nitrate salts | Anion exchange via acid-base neutralization |
Stability and Degradation Pathways
Thermal and hydrolytic stability studies reveal:
| Condition | Observation | Analytical Method | Reference |
|---|---|---|---|
| Heating to 200°C | Decomposition into CO₂ and methylamine | TGA-MS analysis | |
| Prolonged exposure to pH > 10 | Hydrolysis of carboxamide to carboxylic acid | HPLC monitoring |
Comparison with Similar Compounds
Key Findings and Implications
Functional Group Impact: Carboxamide derivatives (e.g., Y-27632) exhibit enhanced bioactivity compared to hydroxyl- or carboxylic acid-containing analogs. The methylamino group in the target compound may improve membrane permeability relative to bulkier substituents (e.g., ethylamino in ).
Structural Flexibility :
- Cyclohexane’s conformational flexibility likely improves binding pocket compatibility compared to rigid cyclobutane/cyclopentane analogs.
Salt Forms :
- Hydrochloride salts improve aqueous solubility across analogs, favoring pharmaceutical formulation.
Preparation Methods
General Synthetic Strategy
The synthesis of 4-amino-N-methylcyclohexane-1-carboxamide hydrochloride generally involves:
- Starting from cyclohexane derivatives bearing hydroxymethyl or carboxyl groups.
- Conversion of hydroxy groups to amino groups via substitution reactions.
- Formation of the carboxamide group by amidation.
- N-methylation of the amide nitrogen.
- Final conversion to the hydrochloride salt.
This approach is supported by methods described for related cyclohexane carboxylic acid derivatives and their amines.
Preparation of 4-Aminomethylcyclohexanecarboxylic Acid Intermediate
A key intermediate is 4-aminomethylcyclohexanecarboxylic acid, which is synthesized by converting hydroxy groups on cyclohexane derivatives into primary amines.
- Starting material: 4-(hydroxymethyl)cyclohexylmethyl 4'-(hydroxymethyl)cyclohexanecarboxylate or its hydrolyzate.
- Hydroxy groups are converted into replaceable leaving groups (X) such as halogens, tosylates, or alkylsulfonyloxy groups.
- The leaving group X is then substituted by nitrogen nucleophiles (e.g., azide, ammonia, or hexamethylenetetramine) to introduce the amino function.
- Hydrolysis and reduction steps are employed to obtain the free 4-aminomethylcyclohexanecarboxylic acid.
This method allows for inexpensive and large-scale production of the amino acid intermediate, which is crucial for subsequent amidation steps.
Amidation and N-Methylation to Form 4-Amino-N-methylcyclohexane-1-carboxamide
Once the amino acid intermediate is obtained, the carboxylic acid group is converted into an amide, and the amide nitrogen is methylated.
- Activation of the carboxylic acid group via acid chlorides or coupling agents.
- Reaction with methylamine or N-methylating agents to form the N-methyl carboxamide.
- Use of bases such as triethylamine to neutralize generated acids.
- Control of temperature (often 0°C to room temperature) to optimize yield and selectivity.
- Purification by extraction, washing, and crystallization.
For example, acid chlorides of cyclohexane carboxylic acids are reacted with methylamine under anhydrous conditions, followed by workup involving aqueous washes and drying to yield the N-methylamide.
Formation of Hydrochloride Salt
The final step to obtain this compound involves:
- Treatment of the free base amide with hydrochloric acid (HCl) in an appropriate solvent (e.g., methanol or ether).
- Precipitation or crystallization of the hydrochloride salt.
- Isolation by filtration and drying.
This step enhances the compound's stability and solubility for further applications.
Data Table Summarizing Key Steps
| Step | Starting Material / Intermediate | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|---|
| 1 | 4-(hydroxymethyl)cyclohexylmethyl 4'-(hydroxymethyl)cyclohexanecarboxylate | Hydroxy group substitution | Conversion to leaving group (e.g., tosyl chloride), then substitution with azide or ammonia | 4-aminomethylcyclohexanecarboxylic acid |
| 2 | 4-aminomethylcyclohexanecarboxylic acid | Amidation | Acid chloride formation, reaction with methylamine, base (e.g., triethylamine), 0°C to RT | 4-amino-N-methylcyclohexane-1-carboxamide |
| 3 | 4-amino-N-methylcyclohexane-1-carboxamide | Salt formation | Treatment with HCl in methanol or ether | This compound |
Detailed Research Findings and Notes
- The hydroxy-to-amino conversion is often performed via a two-step process involving formation of a good leaving group (e.g., tosylate) followed by nucleophilic substitution with azide, which is then reduced to the primary amine.
- Amidation reactions are facilitated by the use of coupling agents or direct acid chloride intermediates, with reaction temperatures controlled to prevent side reactions.
- The N-methylation is typically achieved by using methylamine as the amine source or via methylation of the amide nitrogen post-amidation.
- Purification steps include aqueous washes with NaOH, HCl, and brine, drying over anhydrous sodium sulfate or magnesium sulfate, and crystallization from solvents such as acetone/methanol mixtures.
- The hydrochloride salt form improves compound stability and handling, which is critical for pharmaceutical applications.
Q & A
Q. What are the key considerations for synthesizing 4-amino-N-methylcyclohexane-1-carboxamide hydrochloride, and how can purity be validated?
Synthesis typically involves multi-step reactions, including cyclization, amidation, and salt formation (e.g., hydrochloride). For example, analogous compounds like 4-Amino-N-isopropylpiperidine-1-carboxamide hydrochloride require stepwise protection/deprotection of functional groups to avoid side reactions . To validate purity:
- Use HPLC with UV detection (λ = 210–260 nm) to assess chromatographic homogeneity.
- Confirm molecular structure via 1H/13C NMR (e.g., cyclohexane ring protons at δ 1.2–2.5 ppm; carboxamide carbonyl at ~170 ppm) and FT-IR (N-H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹).
- Perform elemental analysis to verify Cl⁻ content (theoretical: ~16% for hydrochloride salts) .
Q. How does the hydrochloride salt form influence the compound’s physicochemical properties?
The hydrochloride salt enhances:
- Solubility : Increased polarity improves aqueous solubility (critical for in vitro assays).
- Stability : Protonation of the amine group reduces oxidation and degradation, as seen in similar cyclohexane derivatives .
- Crystallinity : Facilitates single-crystal X-ray diffraction studies for structural confirmation .
Q. What spectroscopic methods are recommended for confirming the molecular structure?
- NMR : Assign cyclohexane ring protons (axial/equatorial conformers) and methyl groups (e.g., N-methyl at δ ~2.8 ppm).
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₈ClN₃O: theoretical m/z 221.73) .
- X-ray Crystallography : Resolve stereochemistry using SHELXL for refinement (R-factor < 5% for high-quality data) .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound?
- Reaction Solvent : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.
- Catalysis : Employ N-methylation catalysts like Pd/C or NaBH₄ for selective amine alkylation.
- Salt Formation : Adjust HCl stoichiometry during precipitation (pH ~4–5) to maximize crystallinity .
- Scale-Up : Monitor exothermic reactions (common in cyclohexane derivatives) using jacketed reactors .
Q. How should contradictory data in biological activity assays be analyzed?
For example, if receptor-binding assays show inconsistent IC₅₀ values:
- Assay Replicates : Perform triplicate measurements with positive/negative controls (e.g., known agonists/antagonists).
- Structural Analogues : Compare with similar compounds (e.g., N-((1-isopropylpiperidin-4-yl)methyl)cyclohexanecarboxamide) to identify structure-activity relationships (SAR) .
- Computational Modeling : Use docking simulations (AutoDock Vina) to assess binding mode variations due to conformational flexibility .
Q. What strategies resolve crystallographic data discrepancies in structural studies?
- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to minimize noise.
- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals or disordered atoms .
- Validation Tools : Check CIF files with PLATON/ADDSYM to detect missed symmetry elements .
Q. How can computational chemistry predict the compound’s pharmacokinetic properties?
- ADME Prediction : Use SwissADME to estimate logP (~1.5–2.5), permeability (Caco-2), and CYP450 interactions.
- Solubility : Apply the General Solubility Equation (GSE) with melting point data (if available) .
- Toxicity : Run ProTox-II to flag potential hepatotoxicity or mutagenicity risks .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis (amines may release HCl vapors).
- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal .
- Emergency Measures : Keep 1 M NaOH on hand for accidental spills (neutralizes HCl) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
